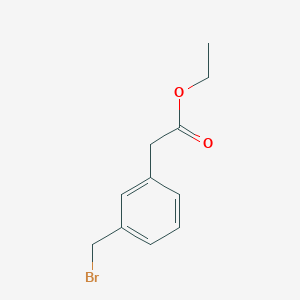

Ethyl 2-(3-(bromomethyl)phenyl)acetate

Descripción general

Descripción

Ethyl 2-(3-(bromomethyl)phenyl)acetate is a versatile compound that has various applications across different industries . It is commonly used in the synthesis of organic compounds .

Synthesis Analysis

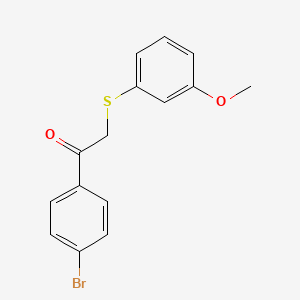

The synthesis of Ethyl 2-(3-(bromomethyl)phenyl)acetate involves several steps. One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . Another method involves a multistep synthesis process, which includes nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-(bromomethyl)phenyl)acetate is C11H13BrO2 . It consists of a benzene ring (phenyl group) attached to a carbon atom, which is in turn bonded to the carbonyl group and an ethyl group .Chemical Reactions Analysis

Ethyl 2-(3-(bromomethyl)phenyl)acetate can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(3-(bromomethyl)phenyl)acetate is 257.12 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Aplicaciones Científicas De Investigación

Bridged-ring Nitrogen Compounds Synthesis

Ethyl 2-(3-(bromomethyl)phenyl)acetate is utilized in the synthesis of bridged 3-benzazepine derivatives. These derivatives are conformationally restricted dopamine analogues, indicating potential applications in the development of neurological disorder treatments (Gentles et al., 1991).

Kinetic Resolution for ACE-Inhibitors

In the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors, techniques involving ethyl acetate are explored. This highlights its role in creating medically significant compounds (Liese et al., 2002).

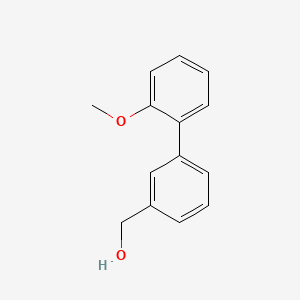

Suzuki Coupling Reactions

Ethyl 2-(3-(bromomethyl)phenyl)acetate is involved in Suzuki coupling reactions, which are crucial for generating functionalized biaryls. This process, explored through green chemistry in undergraduate labs, demonstrates the compound's role in educating future chemists and its potential for creating anti-inflammatory drugs (Costa et al., 2012).

Corrosion Inhibition

Novel triazole derivatives, synthesized using ethyl 2-(3-(bromomethyl)phenyl)acetate, have been explored as ecological corrosion inhibitors for mild steel. This research presents an environmentally friendly solution to corrosion, which is a significant issue in industrial applications (Nahlé et al., 2021).

Marine Natural Products

Investigation into marine natural products has identified compounds derived from ethyl 2-(3-(bromomethyl)phenyl)acetate with potential biological activities. These findings open avenues for the development of novel therapeutic agents (Esselin et al., 2018).

Medicinal Chemistry

In medicinal chemistry, ethyl 2-(3-(bromomethyl)phenyl)acetate's derivatives have been explored for their potential antimicrobial activities, demonstrating the compound's relevance in discovering new drugs (Doraswamy & Ramana, 2013).

Propiedades

IUPAC Name |

ethyl 2-[3-(bromomethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZARWHJHIUIKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441821 | |

| Record name | ethyl (3-bromomethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-(bromomethyl)phenyl)acetate | |

CAS RN |

140215-42-5 | |

| Record name | ethyl (3-bromomethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

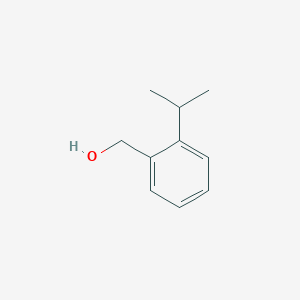

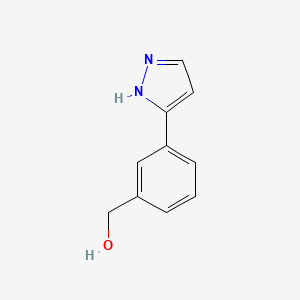

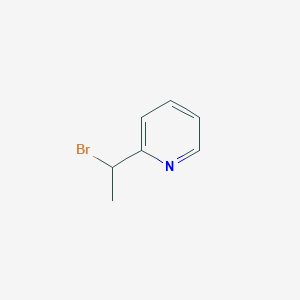

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)